molecular formula C15H21N3O11 B13839844 Cytarabine-GlucA

Cytarabine-GlucA

Cat. No.: B13839844
M. Wt: 419.34 g/mol
InChI Key: GUMILTWPGDDUCX-HFLNODAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C15H21N3O11

Molecular Weight

419.34 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H21N3O11/c16-5-1-2-18(15(26)17-5)12-9(22)6(19)4(28-12)3-27-14-10(23)7(20)8(21)11(29-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H2,16,17,26)/t4-,6-,7+,8+,9+,10-,11+,12-,14-/m1/s1

InChI Key

GUMILTWPGDDUCX-HFLNODAVSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytarabine-GlucA typically involves the conjugation of cytarabine with glucuronic acid. One common method is the activation of the carboxyl group of glucuronic acid, followed by its coupling with the amino group of cytarabine. This can be achieved using coupling agents such as carbodiimides under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a stable form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Cytarabine-GlucA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can yield various derivatives with modified pharmacological properties .

Scientific Research Applications

Cytarabine-GlucA has a wide range of scientific research applications:

Mechanism of Action

Cytarabine-GlucA exerts its effects by inhibiting DNA synthesis. Cytarabine, the active component, is phosphorylated intracellularly to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into DNA. This incorporation leads to chain termination and inhibition of DNA polymerase, ultimately resulting in cell death. The glucuronic acid moiety may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence discusses capecitabine , an oral prodrug of 5-fluorouracil (5-FU), and uridine triacetate , an antidote for 5-FU toxicity. Below is a comparative analysis of these agents:

Table 1: Comparison of Capecitabine and Uridine Triacetate

Parameter Capecitabine Uridine Triacetate
Primary Use Colorectal, breast cancer Antidote for 5-FU/capecitabine toxicity
Mechanism Converted to 5-FU, inhibiting thymidylate synthase Replenishes uridine to bypass 5-FU toxicity
Pharmacogenomics DPD enzyme deficiency increases toxicity risk Efficacy independent of DPD status
Key Toxicity Hand-foot syndrome, diarrhea, myelosuppression Minimal side effects (short-term use)
Clinical Impact First-line metastatic therapy Reduces mortality in overdose cases

Critical Limitations in Evidence

Cytarabine’s mechanism (DNA chain termination) differs fundamentally from 5-FU/capecitabine (thymidylate synthase inhibition).

Discrepant Therapeutic Classes: Cytarabine is used in hematologic malignancies, while capecitabine targets solid tumors. Comparisons between these classes are clinically non-overlapping.

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